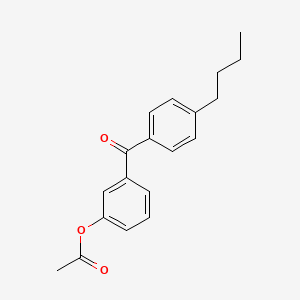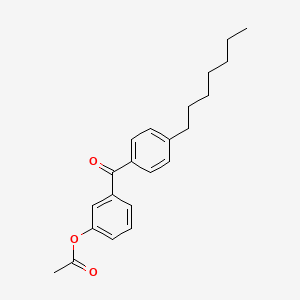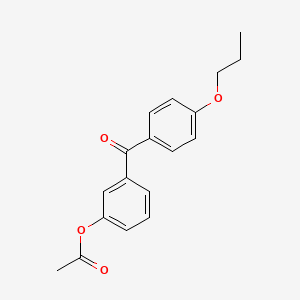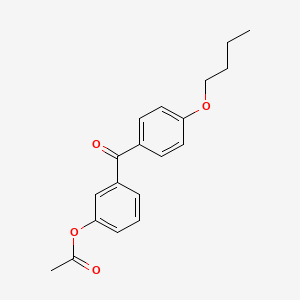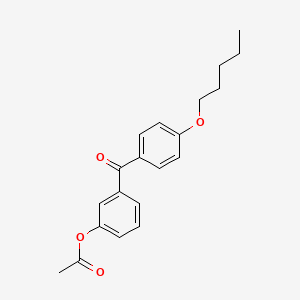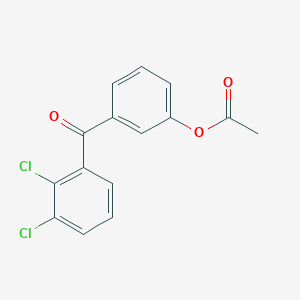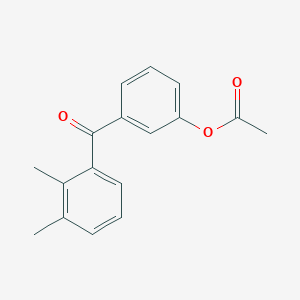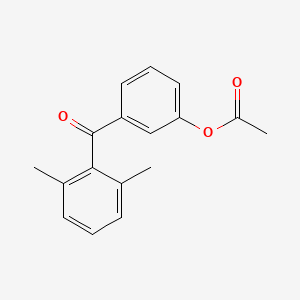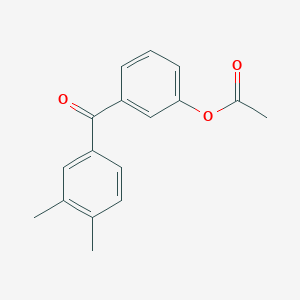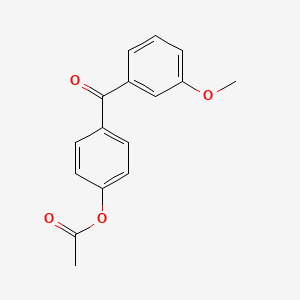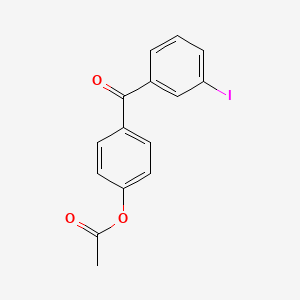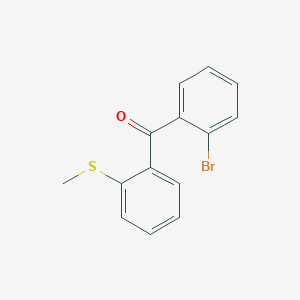
2-Bromo-2'-(thiomethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’-(thiomethyl)benzophenone is a chemical compound with the molecular formula C14H11BrOS and a molecular weight of 307.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-2’-(thiomethyl)benzophenone typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods
Industrial production methods for 2-Bromo-2’-(thiomethyl)benzophenone are not extensively documented. the principles of bromomethylation using paraformaldehyde and hydrobromic acid can be scaled up for industrial applications, ensuring efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-(thiomethyl)benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted benzophenone derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohol derivatives of benzophenone.
Scientific Research Applications
2-Bromo-2’-(thiomethyl)benzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-(thiomethyl)benzophenone involves its interaction with various molecular targets and pathways. The bromine atom and thiomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its thiomethyl group can undergo oxidation or reduction, leading to different biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’-(methylthio)benzophenone: Similar structure but with a methylthio group instead of a thiomethyl group.
2-Chloro-2’-(thiomethyl)benzophenone: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-2’-(methoxy)benzophenone: Similar structure but with a methoxy group instead of a thiomethyl group.
Uniqueness
2-Bromo-2’-(thiomethyl)benzophenone is unique due to the presence of both a bromine atom and a thiomethyl group, which confer distinct reactivity and properties. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2-bromophenyl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKRZJQFUIOYPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
